molecular formula C20H15Cl2N3O3 B5400215 ethyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,6-dichlorophenoxy}acetate

ethyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,6-dichlorophenoxy}acetate

Cat. No. B5400215
M. Wt: 416.3 g/mol
InChI Key: UDSBSNUHLGMLFL-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,6-dichlorophenoxy}acetate, also known as EBC-46, is a natural compound found in the seeds of the Australian blushwood tree. It has gained attention in recent years for its potential use as an anticancer agent.

Mechanism of Action

The exact mechanism of action of ethyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,6-dichlorophenoxy}acetate is not fully understood, but it is believed to work by disrupting the blood supply to tumors, causing them to die. ethyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,6-dichlorophenoxy}acetate also appears to activate the immune system, which may contribute to its anticancer effects.
Biochemical and Physiological Effects
ethyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,6-dichlorophenoxy}acetate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species, which can cause damage to cancer cells. ethyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,6-dichlorophenoxy}acetate also appears to activate a number of signaling pathways involved in cell death and immune system activation.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,6-dichlorophenoxy}acetate in lab experiments is its rapid onset of action. Tumors treated with ethyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,6-dichlorophenoxy}acetate typically show signs of necrosis within hours of treatment. However, one limitation of using ethyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,6-dichlorophenoxy}acetate in lab experiments is its limited solubility, which can make it difficult to administer in certain formulations.

Future Directions

There are a number of future directions for research on ethyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,6-dichlorophenoxy}acetate. One area of interest is the development of new formulations of the compound that can improve its solubility and efficacy. Another area of interest is the identification of biomarkers that can predict which tumors are most likely to respond to ethyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,6-dichlorophenoxy}acetate. Finally, there is interest in combining ethyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,6-dichlorophenoxy}acetate with other anticancer agents to improve its efficacy and reduce the risk of resistance.

Synthesis Methods

The synthesis method of ethyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,6-dichlorophenoxy}acetate involves the extraction of the compound from the seeds of the blushwood tree. The compound is then purified and formulated into a solution suitable for injection.

Scientific Research Applications

Ethyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,6-dichlorophenoxy}acetate has been studied extensively for its potential use as an anticancer agent. In preclinical studies, ethyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,6-dichlorophenoxy}acetate has been shown to induce rapid tumor necrosis and regression in a variety of cancer types, including melanoma, breast cancer, and prostate cancer. ethyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,6-dichlorophenoxy}acetate has also been shown to be effective against tumors that are resistant to chemotherapy and radiation therapy.

properties

IUPAC Name

ethyl 2-[4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2,6-dichlorophenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O3/c1-2-27-18(26)11-28-19-14(21)8-12(9-15(19)22)7-13(10-23)20-24-16-5-3-4-6-17(16)25-20/h3-9H,2,11H2,1H3,(H,24,25)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSBSNUHLGMLFL-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1Cl)C=C(C#N)C2=NC3=CC=CC=C3N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1Cl)/C=C(/C#N)\C2=NC3=CC=CC=C3N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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